An In-depth Technical Guide to trans-4-(Diethylamino)cinnamaldehyde
An In-depth Technical Guide to trans-4-(Diethylamino)cinnamaldehyde
This guide provides a comprehensive technical overview of trans-4-(Diethylamino)cinnamaldehyde (DEACA), CAS Number 22411-59-2. It is intended for researchers, scientists, and drug development professionals who utilize chromogenic and fluorogenic reagents in analytical chemistry, microbiology, and natural product screening. This document moves beyond a simple data sheet to explore the causality behind its applications, the mechanism of its core reactions, and detailed protocols for its effective use.
Core Compound Characteristics
trans-4-(Diethylamino)cinnamaldehyde is an aromatic aldehyde featuring a diethylamino group, which acts as a powerful electron-donating group, and an extended π-conjugated system. This specific molecular architecture is the foundation of its utility as a highly sensitive chromogenic and fluorogenic reagent.
Physicochemical Properties
The fundamental properties of DEACA are summarized below. These values are critical for laboratory use, including solubility testing, formulation of reagents, and storage.
| Property | Value | Source(s) |
| CAS Number | 22411-59-2 | [1] |
| Molecular Formula | C₁₃H₁₇NO | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| Appearance | Yellow to orange powder/crystals | - |
| Melting Point | 74-76 °C | - |
| Boiling Point | 355.4 °C at 760 mmHg | - |
| Density | 1.022 g/cm³ | - |
| Solubility | Soluble in ethanol, chloroform | - |
Synthesis Pathway: Claisen-Schmidt Condensation
The industrial synthesis of trans-4-(Diethylamino)cinnamaldehyde is typically achieved via a Claisen-Schmidt condensation . This classic organic reaction involves the base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2]
The causality for this choice of reaction is rooted in its efficiency and the nature of the reactants. 4-(Diethylamino)benzaldehyde lacks α-hydrogens, preventing it from self-condensing. Acetaldehyde, possessing acidic α-hydrogens, readily forms an enolate in the presence of a base (like NaOH). This enolate then acts as the nucleophile.
The general mechanism proceeds as follows:
-
Enolate Formation: A base abstracts an α-hydrogen from acetaldehyde to form a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-(diethylamino)benzaldehyde.
-
Aldol Addition: A β-hydroxy aldehyde (an aldol adduct) is formed.
-
Dehydration: This adduct rapidly dehydrates under the reaction conditions (often with gentle heating) because the resulting double bond is stabilized by conjugation with both the aromatic ring and the carbonyl group, driving the reaction to completion and forming the stable trans-cinnamaldehyde product.
Core Application: Detection of Indoles and Tryptophan Metabolites
The primary application of DEACA is in the sensitive detection of indole and its derivatives. This is particularly relevant in microbiology for identifying bacteria that produce the enzyme tryptophanase, which hydrolyzes tryptophan to indole, pyruvic acid, and ammonia.[3]
Mechanism of Action: Electrophilic Substitution
The detection mechanism is a classic acid-catalyzed electrophilic aromatic substitution reaction.
-
Activation of the Electrophile: In a strong acid medium (e.g., HCl), the aldehyde oxygen of DEACA is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The indole ring is an electron-rich heterocycle. The C-3 position (β-carbon) is particularly nucleophilic and attacks the activated carbonyl carbon of DEACA.
-
Formation of a Colored Adduct: This attack, followed by the loss of water, results in the formation of a resonance-stabilized carbocation, which is intensely colored. The extended conjugation across the indole ring and the diethylaminocinnamyl moiety creates a large chromophore that absorbs light strongly in the visible region, typically yielding a blue-to-green color.[4]
Why is DEACA superior to traditional reagents? The extended vinyl bridge in the cinnamaldehyde backbone, compared to the benzaldehyde backbone of Ehrlich's reagent (p-Dimethylaminobenzaldehyde), results in a bathochromic (red) shift of the final adduct's maximum absorbance. This often leads to a more distinct color change and greater molar absorptivity, enhancing the sensitivity of the assay. In fact, cinnamaldehyde-based reagents are reported to be the most sensitive for detecting indole.
Experimental Protocol 1: Rapid Spot Indole Test for Microbiology
This protocol is a self-validating system for the rapid, presumptive identification of indole-producing microorganisms (e.g., differentiating Escherichia coli from Klebsiella spp.).[5]
A. Reagent Preparation (1% DEACA Reagent):
-
Dissolve 1.0 g of trans-4-(Diethylamino)cinnamaldehyde in 90 mL of ethanol.
-
Slowly and carefully add 10 mL of concentrated hydrochloric acid.
-
Store in a brown glass bottle at 4°C. The reagent should be a pale yellow; discard if it darkens significantly.
B. Experimental Workflow:
-
Setup: Place a piece of Whatman No. 1 filter paper in a sterile petri dish.
-
Saturation: Moisten the filter paper with 2-3 drops of the 1% DEACA reagent. Do not oversaturate.
-
Inoculation: Using a sterile wooden applicator stick or a platinum loop, pick a well-isolated bacterial colony from a tryptophan-rich agar medium (e.g., Trypticase Soy Agar) after 18-24 hours of incubation.
-
Application: Smear the colony onto the impregnated filter paper.
-
Observation: Observe for a color change within 30 seconds.
C. Interpretation of Results:
-
Positive Result: Development of a blue to turquoise color. This indicates the presence of indole.
-
Negative Result: No color change, or a slight pinkish/yellowish hue from the reagent itself.
-
Quality Control (Self-Validation):
-
Positive Control: Test a known indole-positive organism, such as E. coli (ATCC 25922).
-
Negative Control: Test a known indole-negative organism, such as Pseudomonas aeruginosa (ATCC 27853).
-
Experimental Protocol 2: Spectrophotometric Quantification of Indoles
This workflow allows for the quantitative determination of indoles in a liquid sample, adaptable for applications in drug metabolism studies or fermentation broth analysis.[6]
A. Materials and Reagents:
-
DEACA Reagent: 0.2% (w/v) trans-4-(Diethylamino)cinnamaldehyde in a 9:1 mixture of ethanol and concentrated HCl. Prepare fresh.
-
Indole Stock Solution: 1 mg/mL in ethanol.
-
Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1 to 25 µg/mL) using ethanol as the diluent.
-
UV-Vis Spectrophotometer.
B. Step-by-Step Methodology:
-
Reaction Setup: Pipette 1.0 mL of each calibration standard, the unknown sample, and a solvent blank (ethanol) into separate test tubes.
-
Reagent Addition: To each tube, add 0.5 mL of the 0.2% DEACA reagent. Mix immediately by vortexing.
-
Incubation: Allow the reaction to proceed for 15 minutes at room temperature (20-25°C), protected from direct light.[7]
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning a mid-range standard (e.g., 15 µg/mL) from 400-800 nm. The λmax is typically in the 625-675 nm range.[8] Use the solvent blank to zero the spectrophotometer.
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥0.995 for a valid assay.
-
Use the absorbance of the unknown sample and the regression equation to calculate the concentration of indole.
-
Relevance in Drug Development
While DEACA is primarily an analytical tool, its applications are highly relevant to the drug development pipeline:
-
Antimicrobial Drug Discovery: The indole test is fundamental in clinical microbiology to identify pathogens. In a research context, it can be used to study metabolic pathways of bacteria, such as tryptophan metabolism, which may be targets for novel antibiotics. The parent compound, trans-cinnamaldehyde, and its derivatives are known to have broad-spectrum antimicrobial and antibiofilm activities, making this class of compounds interesting for further investigation.[9][10][11]
-
Natural Product Screening: Many bioactive compounds, including alkaloids and flavonoids, are derived from indole or contain indole-like moieties. DEACA can be used as a spray reagent in thin-layer chromatography (TLC) to rapidly screen plant or microbial extracts for such compounds.
-
Pharmacology and Toxicology: The parent cinnamaldehyde scaffold has been investigated for numerous pharmacological effects, including anti-inflammatory and antidiabetic properties.[9] The diethylamino- derivative itself is a substrate for enzymes like aldehyde dehydrogenase, making it useful as a fluorogenic probe for studying enzyme kinetics and inhibitor screening.[12]
Safety and Handling
DEACA must be handled with appropriate laboratory precautions. It is classified as an irritant and may cause allergic skin reactions.
Hazard Identification
| Hazard Class | GHS Code | Statement | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | - |
| Skin Sensitization | H317 | May cause an allergic skin reaction | - |
| Eye Irritation | H319 | Causes serious eye irritation | - |
| Respiratory Irritation | H335 | May cause respiratory irritation | - |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood, especially when working with the powder or preparing acidic solutions.
-
Storage: Store in a tightly closed container in a cool, dry place (recommended 2°C - 8°C), protected from light.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
References
-
Microbe Online. (2012, April 4). Indole Test: Principle, Procedure, Results. Retrieved from [Link]
-
Rind, F.M.A., et al. (2011). Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations. Asian Journal of Chemistry, 23(2), 631-635. Available at: [Link]
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Payne, T. J., et al. (2010). Optimization of the 4-Dimethylaminocinnamaldehyde Assay for Flavanols. Journal of Medicinally Active Plants, 1(1). Available at: [Link]
-
American Society for Microbiology. (2019, August 12). Indole Test. Retrieved from [Link]
-
MDPI. (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. International Journal of Molecular Sciences. Available at: [Link]
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Wikipedia. Claisen–Schmidt condensation. Retrieved from [Link]
-
Doyle, A. A., et al. (2021). Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. RSC Advances, 11(46), 28786-28794. Available at: [Link]
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Microbiology Note. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]
-
DeJong, R. M., et al. (2014). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. Journal of Analytical & Bioanalytical Techniques, 5(2). Available at: [Link]
-
Martin, A. (2021, December 23). Synthesis of Cinnamaldehyde : Claisen - Schmidt Condensation. YouTube. Retrieved from [Link]
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Lee, J. H., et al. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. Antibiotics, 11(7), 876. Available at: [Link]
-
Pietruszko, R., et al. (2001). Catalysis of dehydrogenation of 4-trans-(N,N-dimethylamino)cinnamaldehyde by aldehyde dehydrogenase. Chemico-Biological Interactions, 130-132(1-3), 507-518. Available at: [Link]
-
Dalynn Biologicals Inc. INDOLE SPOT REAGENT (1% CINNAMALDEHYDE). Product Data Sheet. Available at: [Link]
-
ResearchGate. (2016). Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations. Retrieved from [Link]
-
Al-Fartosy, A. J. M., & Al-Sultani, A. H. (2022). A microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements using p-dimethylaminocinnamaldehyde (DMACA) as a chromogenic reagent. Analytical Methods, 14(4), 362-369. Available at: [Link]
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